6-Fluoro Scaffold: P2Y6R Antagonist Potency Advantage
In a series of 2H-chromene derivatives evaluated as P2Y6 receptor (P2Y6R) antagonists, the 6-fluoro-substituted analogue (compound 11) demonstrated superior potency compared to other 6-halogen (Br, I) counterparts. This indicates that for this pharmacophore, the smaller, highly electronegative fluorine atom at the 6-position is preferred for target engagement over larger halogens [1]. The rank order of potency for 6-halo derivatives was determined to be F ≥ Cl > Br > I [2].
| Evidence Dimension | hP2Y6R Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.15 µM (for the 6-fluoro analogue 11, representing the target's core scaffold substitution pattern) |
| Comparator Or Baseline | 6-chloro analogue 12 (IC50 = 1.79 µM), 6-bromo analogue 3 (IC50 = 3.49 µM), 6-iodo analogue 8 (IC50 = 3.99 µM) |
| Quantified Difference | 6-fluoro analogue is ~1.6-fold more potent than 6-chloro, ~3.0-fold more potent than 6-bromo, and ~3.5-fold more potent than 6-iodo analogues |
| Conditions | Human P2Y6R expressed in 1321N1 astrocytoma cells; antagonism of UDP-induced Ca2+ transients; values are means from 3-4 independent determinations. |
Why This Matters
For researchers developing P2Y6R antagonists, selecting the 6-fluoro-substituted core over a 6-bromo or 6-iodo core offers a quantifiable advantage in target affinity, which is crucial for achieving desired potency in cellular models.
- [1] Jung, Y. H., Kim, Y. C., & Jacobson, K. A. (2022). Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 75, 128981. https://doi.org/10.1016/j.bmcl.2022.128981 View Source
- [2] Jung, Y. H., Kim, Y. C., & Jacobson, K. A. (2022). Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 75, 128981. https://doi.org/10.1016/j.bmcl.2022.128981 View Source
